9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione
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Overview
Description
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Metabolic Transformation Studies
Biotransformation in Equine Subjects : Fluoxymesterone, a compound related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, undergoes metabolic transformation in horses. Major metabolites include 16-hydroxy derivatives, and phase II metabolism involves glucuronide formation, crucial for detecting drug abuse in horses (Stanley, Kent, & Rodgers, 1997).
Metabolic Fate in Laboratory Animals : The metabolism of triamcinolone acetonide, a structurally similar compound, has been studied in various animal models. The primary route of excretion differs among species, with significant fecal excretion in dogs, rats, and monkeys. Identification of major metabolites was achieved through comprehensive analytical techniques (Gordon & Morrison, 1978).
Intraocular Metabolism : The metabolic transformation of dexamethasone, another related compound, when applied topically to rabbit eyes, led to the formation of a specific metabolite. This finding is significant for understanding ocular drug metabolism (Ichigashira & Yamaga, 1978).
Synthesis and Aromatase Inhibition
Synthesis of Fluorine-Containing Derivatives : The synthesis of various fluorine-containing derivatives of androst-4-ene-3,17-dione, including those relevant to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, was achieved. Some of these compounds demonstrate potent aromatase inhibitory properties (Mann & Pietrzak, 1984).
Potent Aromatase Inhibitor : 14 alpha-Hydroxyandrost-4-ene-3,6,17-trione, a derivative, was identified as a potent inhibitor of human placental aromatase, indicating its potential application in breast cancer treatment (Yoshihama et al., 1990).
Steroid Synthesis and Fluorination
Improved Synthesis Methods : New chemical approaches for the synthesis of 16alpha-hydroxylated androgens, intermediates in the formation of estriol during pregnancy, were developed. This includes the synthesis of compounds structurally related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione (Numazawa & Osawa, 1978).
Electrophilic Fluorination of Steroidal Ketones : Research on the fluorination of steroidal α,β-unsaturated ketones, including those related to 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, has been conducted, contributing to the development of derivatives with potential therapeutic applications (Barton et al., 1982).
Diagnostic Imaging and Radiotherapy
- Bromine- and Iodine-Substituted Progestins for Imaging : The synthesis and receptor binding affinities of bromine- and iodine-substituted progestins, derived from compounds like 9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione, were studied. These compounds show potential for diagnostic imaging of PR-positive breast tumors using PET (Zhou, Carlson, Katzenellenbogen, & Welch, 2006).
properties
CAS RN |
2991-06-2 |
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Product Name |
9-Fluoro-16alpha-hydroxyandrost-4-ene-3,11,17-trione |
Molecular Formula |
C19H23FO4 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(8S,9R,10S,13S,14S,16R)-9-fluoro-16-hydroxy-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,11,17-trione |
InChI |
InChI=1S/C19H23FO4/c1-17-9-15(23)19(20)12(13(17)8-14(22)16(17)24)4-3-10-7-11(21)5-6-18(10,19)2/h7,12-14,22H,3-6,8-9H2,1-2H3/t12-,13-,14+,17-,18-,19-/m0/s1 |
InChI Key |
IASWIBHERBRGSC-MCRQTLMJSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@]2(C(=O)C[C@]4([C@H]3C[C@H](C4=O)O)C)F |
SMILES |
CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CC(C4=O)O)C)F |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2(C(=O)CC4(C3CC(C4=O)O)C)F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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